molecular formula C16H18ClNOSi B3149888 (2S,4S)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine CAS No. 680592-40-9

(2S,4S)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine

Cat. No. B3149888
CAS RN: 680592-40-9
M. Wt: 303.86 g/mol
InChI Key: NSZWPVQENFHZEA-SCGJFBFUSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the type of bonds between them.


Chemical Reactions Analysis

The analysis of chemical reactions involves studying the reactivity of the compound. This includes understanding the types of reactions the compound can undergo, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental techniques .

Scientific Research Applications

Chiral Superbases Development

Researchers have explored modified guanidines as potential chiral superbases, utilizing compounds like "(2S,4S)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine" for the preparation of various guanidine derivatives. This includes the synthesis of diastereomeric and enantiomerically pure guanidines through cyclization reactions, showcasing the compound's utility in creating new chiral catalysts for synthetic chemistry applications (Isobe et al., 2000).

Novel Calcium Channel Blockers

A study synthesized a series of 2-aminoethoxydiphenyl borate (2-APB) analogs, structurally related to the oxazasilolidine framework, to investigate their potential as calcium channel blockers in human platelets. The research demonstrated that modifications to the oxazaborolidine ring could retain Ca2+-blocking activity, highlighting the therapeutic potential of such compounds in medical research (Dobrydneva et al., 2006).

Pharmacological Compound Synthesis

Another study focused on the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, showing the versatility of using chloro derivatives in creating pharmacologically active azetidinones and thiazolidinones. These compounds were evaluated for their antibacterial and antifungal activities, indicating the significance of chloro-substituted oxazasilolidines in developing new antimicrobial agents (Mistry & Desai, 2006).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level. This is particularly relevant for biologically active compounds, which can interact with specific targets in the body .

Safety and Hazards

The safety and hazards associated with a compound are typically provided in its Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, and potential health effects .

Future Directions

The future directions of research on a compound can include potential applications, areas of study that need further investigation, and possible modifications to the compound that could enhance its properties or applications .

properties

IUPAC Name

(2S,4S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNOSi/c1-13-16(14-9-5-3-6-10-14)19-20(17,18(13)2)15-11-7-4-8-12-15/h3-13,16H,1-2H3/t13-,16?,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZWPVQENFHZEA-SCGJFBFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O[Si](N1C)(C2=CC=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(O[Si@@](N1C)(C2=CC=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90703472
Record name (2S,4S)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

680592-40-9
Record name (2S,4S)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 680592-40-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine
Reactant of Route 2
(2S,4S)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine
Reactant of Route 3
(2S,4S)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine
Reactant of Route 4
(2S,4S)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine
Reactant of Route 5
(2S,4S)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine
Reactant of Route 6
(2S,4S)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine

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